N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide
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Overview
Description
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide is an organic compound that belongs to the class of indanes. Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring
Preparation Methods
The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide can be achieved through several methods. One common approach involves the reaction of primary amines with 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media . This one-pot reaction provides a simple and efficient method for the preparation of the compound with good yields. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, anti-inflammatory, and antioxidant agent . In biology, it is investigated for its role in modulating various biological pathways and its potential as a therapeutic agent. In the industry, it is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide can be compared with other similar compounds, such as N-[(2R)-5-(aminosulfonyl)-2,3-dihydro-1H-inden-2-yl]-2-propylpentanamide While both compounds belong to the class of indanes, they differ in their specific functional groups and molecular structuresOther similar compounds include various indole derivatives, which also exhibit a wide range of biological activities .
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H16N2O/c1-11-6-14(10-17-9-11)16(19)18-15-7-12-4-2-3-5-13(12)8-15/h2-6,9-10,15H,7-8H2,1H3,(H,18,19) |
InChI Key |
HQPREHDDHFFDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)NC2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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